N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
“N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide” is a compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives . These derivatives have been widely studied in drug molecules due to their good biological activity . They are known to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine derivatives involves various methods . For instance, the Suzuki–Miyaura coupling of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine with thiophen-2-ylboronic acid leads to 2-(4-fluorophenyl)-6-(thiophen .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using spectroscopic techniques and X-ray diffraction (XRD) . The optimized molecular crystal structures can be determined based on density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be influenced by chalcogen bonding . For example, a 1,4 N⋯S chalcogen bonding appears to influence the biological activity and conformation of heterobiaryls and can also drive the reaction towards the target product .Physical and Chemical Properties Analysis
The pyridazine ring, which is a part of the “this compound” structure, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole carboxamide derivatives, have been reported to exhibit a broad spectrum of therapeutic effects . These effects suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular signaling pathways.
Mode of Action
It is known that pyrazole-based compounds can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor signaling . The specific interactions and resulting changes would depend on the nature of the target and the structural characteristics of the compound.
Biochemical Pathways
For instance, if the compound acts as a kinase inhibitor, it could impact signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
It is known that the physicochemical properties of pyrazole-based compounds can influence their pharmacokinetics . For instance, the presence of fluorine atoms can enhance the metabolic stability of the compound, potentially improving its bioavailability .
Result of Action
Based on the potential targets and therapeutic effects of similar compounds, the compound could potentially inhibit the activity of certain enzymes or modulate receptor signaling, leading to changes in cellular processes such as cell growth and proliferation .
Future Directions
The pyrazolo[3,4-b]pyridine derivatives, which include “N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide”, have potential for further exploration . They have been recognized as pharmacologically important privileged scaffolds whose derivatives produce almost all types of pharmacological activities . Therefore, they have attracted much attention in the last decades .
Biochemical Analysis
Biochemical Properties
Pyridazine compounds are known to exhibit weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties can be important in drug-target interactions .
Cellular Effects
Pyridazine compounds have been reported to exhibit a wide range of pharmacological activities , which suggests that they may influence various cellular processes.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)6-5-12(18-19)14(20)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUKNXUTOGDHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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